

# Diisooctyl Glutarate: A Comparative Performance Analysis Against Commercial Biolubricants

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## Compound of Interest

Compound Name: *Diisooctyl glutarate*

Cat. No.: *B15342387*

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A detailed examination of **diisooctyl glutarate**'s performance attributes against commercially available synthetic ester and vegetable oil-based biolubricants reveals a competitive profile, particularly in terms of viscosity index and low-temperature performance. This guide provides a comprehensive comparison of key performance metrics, detailed experimental protocols, and a visual representation of the evaluation workflow for researchers, scientists, and professionals in drug development.

## Performance Benchmark: Diisooctyl Glutarate vs. Commercial Biolubricants

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of **diisooctyl glutarate** alongside two representative commercial biolubricants: a synthetic ester-based fluid (Panolin HLP Synth 46) and a vegetable oil-based hydraulic fluid (BIHOL 46).

Performance Metric	Diisooctyl Glutarate	Panolin HLP Synth 46 (Synthetic Ester)	BIHOL 46 (Vegetable Oil)	Test Method
Kinematic Viscosity @ 40°C (cSt)	28.5	46	46	ASTM D445
Kinematic Viscosity @ 100°C (cSt)	5.6	8.8	9.5	ASTM D445
Viscosity Index	165	180	218	ASTM D2270
Pour Point (°C)	-54	-51	-34	ASTM D97
Oxidative Stability	Good	Excellent (>3,000 h, ASTM D943)	Good	Various
Biodegradability	Readily Biodegradable	> 60% (OECD 301B)	>90% (CEC-L-33-A-93)	OECD 301B / CEC-L-33-A-93

## Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited:

### Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and a timer.
- Procedure:

- The viscometer is charged with the sample, ensuring no air bubbles are present.
- The viscometer is then placed in a constant temperature bath set to the desired temperature (40°C or 100°C) and allowed to thermally equilibrate.
- The sample is drawn up into the viscometer tube by suction to a point above the timing marks.
- The time taken for the sample to flow between the upper and lower timing marks is measured.
- Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

## Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Procedure: The kinematic viscosities of the sample are determined at 40°C and 100°C using the ASTM D445 method.
- Calculation: The viscosity index is calculated using a formula that incorporates the kinematic viscosity values at 40°C and 100°C.

## Pour Point (ASTM D97)

This test method is intended for the determination of the pour point of petroleum products. The pour point is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Apparatus: Test jar, thermometer, cooling bath, and a jacket to hold the test jar.
- Procedure:
  - The sample is heated to a specified temperature to dissolve any wax crystals.

- The sample is then cooled at a specified rate in a cooling bath.
- At each 3°C interval, the test jar is removed from the jacket and tilted to ascertain whether there is movement of the specimen.
- Determination: The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

## Oxidative Stability

There are several methods to evaluate the oxidative stability of lubricants. One common method is the Turbine Oil Stability Test (TOST), ASTM D943. This test evaluates the resistance of the oil to oxidation under specified conditions.

- Apparatus: Oxidation cell, oxygen delivery system, heating bath, and a catalyst coil.
- Procedure:
  - A sample of the oil is placed in the oxidation cell with water and a catalyst coil.
  - The cell is maintained at a high temperature while oxygen is bubbled through the sample.
  - The test is continued until the acid number of the oil reaches a specified value or for a predetermined duration.
- Evaluation: The oxidative stability is reported as the time in hours to reach the specified acid number. Longer times indicate better oxidative stability.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Biodegradability (OECD 301B)

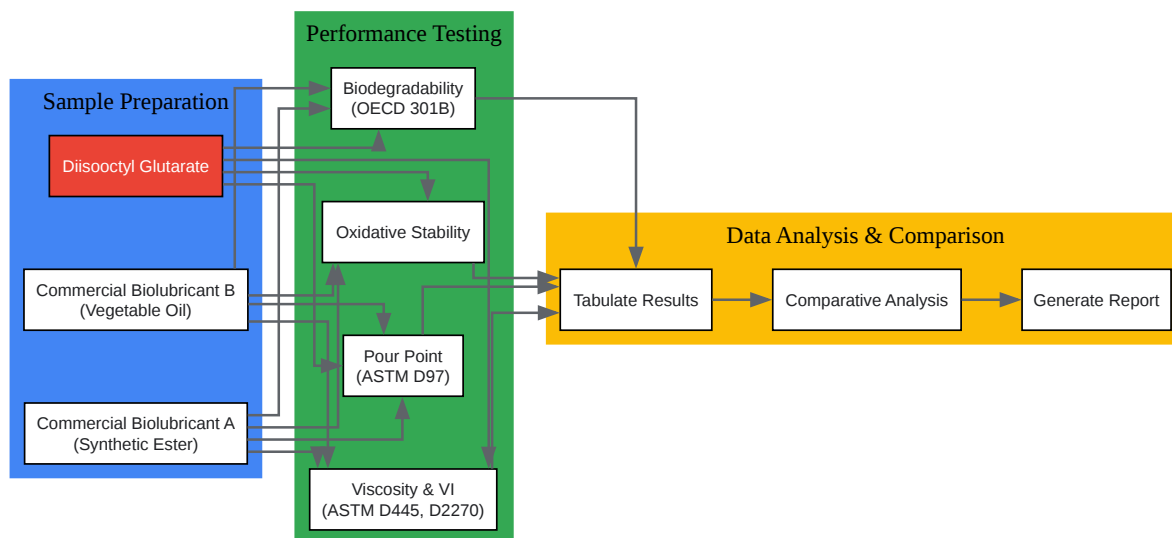
The OECD 301B test, also known as the CO<sub>2</sub> Evolution Test, is a method to determine the ready biodegradability of organic chemicals.[\[11\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Apparatus: Biometer flasks, CO<sub>2</sub>-free air supply, and a system to trap and measure the evolved CO<sub>2</sub>.
- Procedure:

- A known amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from a source like activated sludge.
- The mixture is incubated in the dark at a constant temperature for 28 days.
- CO<sub>2</sub>-free air is bubbled through the mixture, and the evolved CO<sub>2</sub> is trapped in a solution of barium or sodium hydroxide.
- Calculation: The amount of CO<sub>2</sub> produced is determined by titration of the hydroxide solution. The percentage of biodegradation is calculated by comparing the amount of CO<sub>2</sub> produced with the theoretical maximum amount of CO<sub>2</sub> that could be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test.

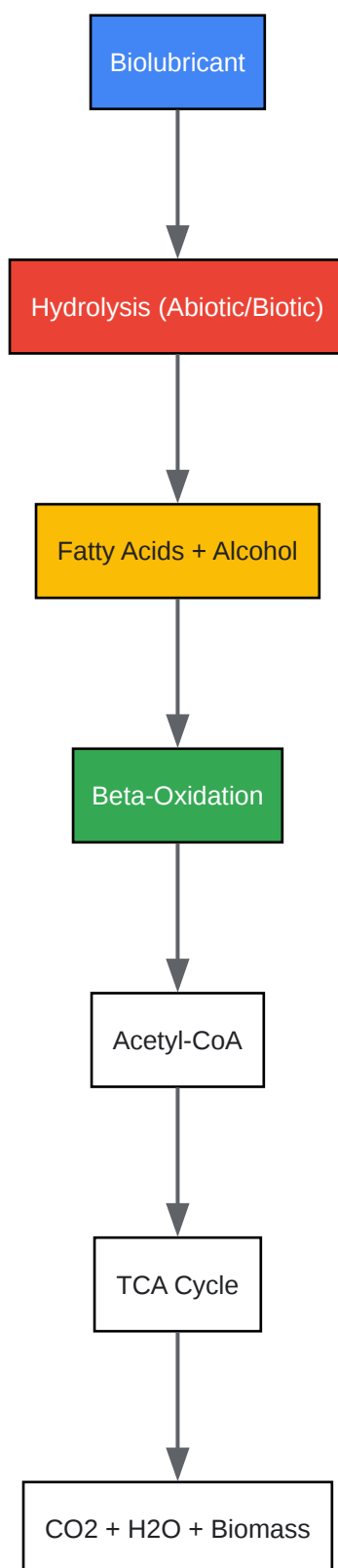
## Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the benchmarking process, the following diagrams have been created using the DOT language.



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Caption: Experimental workflow for benchmarking biolubricants.



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